Product packaging for UR-144 N-(4-hydroxypentyl) metabolite-d5(Cat. No.:)

UR-144 N-(4-hydroxypentyl) metabolite-d5

Cat. No.: B1163936
M. Wt: 332.5
InChI Key: YHFHYHZNLCEAAP-MEYSDHBZSA-N
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Description

Significance of Metabolite Identification in Analytical Science

Metabolite identification is a cornerstone of analytical science, providing profound insights into the biotransformation of xenobiotics, such as drugs and environmental compounds, within a biological system. nih.govnih.gov The process of identifying and characterizing metabolites is crucial for several reasons. Firstly, it helps in understanding the pharmacological and toxicological profiles of a parent compound, as metabolites can exhibit their own biological activities or contribute to adverse effects. nih.gov Secondly, knowledge of metabolic pathways is essential for optimizing drug design and development, as it can inform strategies to enhance stability and therapeutic efficacy. caymanchem.com In clinical chemistry, metabolite profiling can lead to the discovery of novel biomarkers for diagnosing and monitoring diseases. researchgate.net The comprehensive analysis of metabolites, or metabolomics, offers a snapshot of the physiological state of an organism, reflecting interactions between the genome and the environment. nih.gov Analytical techniques such as high-resolution mass spectrometry (HR-MS) are pivotal in the qualitative and quantitative identification of these metabolic products. nih.gov

Role of Deuterated Analogs as Internal Standards in Quantitative Analysis

Quantitative analysis in analytical chemistry, especially when dealing with complex biological samples, is fraught with challenges such as matrix effects and variations in sample preparation and instrument response. ecddrepository.org Deuterated analogs, which are stable isotope-labeled versions of the analyte of interest, serve as ideal internal standards to overcome these challenges. scielo.org.za By substituting hydrogen atoms with deuterium (B1214612), the mass of the molecule is increased without significantly altering its chemical and physical properties. researchgate.net When a known amount of a deuterated internal standard is added to a sample at the beginning of the analytical process, it experiences the same extraction inefficiencies, matrix-induced signal suppression or enhancement, and ionization variability as the non-labeled analyte. ecddrepository.org Consequently, the ratio of the analytical signal of the analyte to that of the internal standard remains constant, enabling highly accurate and precise quantification. nih.gov This is particularly critical in liquid chromatography-mass spectrometry (LC-MS) based methods, where deuterated standards help to correct for potential errors and ensure the reliability of the analytical data. nih.gov

Overview of UR-144 Metabolism and its N-(4-Hydroxypentyl) Metabolite

UR-144, a synthetic cannabinoid, undergoes extensive metabolism in the body, primarily through phase I reactions. caymanchem.com One of the expected and identified phase I metabolites is the UR-144 N-(4-hydroxypentyl) metabolite. researchgate.netmarshall.edu This metabolite is formed through the hydroxylation of the N-pentyl chain of the parent UR-144 molecule. Studies have shown that monohydroxylated metabolites of UR-144 are abundant in biological samples such as urine. caymanchem.com The detection of these metabolites is a reliable indicator of UR-144 exposure, as the parent compound is often found in very low concentrations or is entirely absent in urine samples. marshall.edu The UR-144 N-(4-hydroxypentyl) metabolite can be further metabolized through phase II reactions, such as glucuronidation, to facilitate its excretion from the body. caymanchem.com In vitro studies using human liver microsomes have been instrumental in elucidating the metabolic pathways of UR-144.

Academic Research Context for UR-144 N-(4-Hydroxypentyl) Metabolite-d5

This compound is a deuterated analog of the primary metabolite of UR-144. Its primary application in academic and forensic research is as an internal standard for the accurate quantification of the non-deuterated UR-144 N-(4-hydroxypentyl) metabolite in biological samples. The use of this deuterated standard is crucial for developing and validating robust analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), for detecting and quantifying UR-144 and its metabolites. Research in forensic toxicology, in particular, relies on such standards to ensure the accuracy and reliability of analytical results in clinical and postmortem cases. researchgate.net The availability of this compound facilitates the development of sensitive and selective assays for monitoring UR-144 consumption and for studying its pharmacokinetics.

Research Findings and Data

Analytical Method Validation for UR-144 and its Metabolites

The following table summarizes the validation parameters of an LC-MS/MS method for the simultaneous quantification of several synthetic cannabinoids and their metabolites, including UR-144, in human urine. The use of deuterated internal standards is a common practice in such methods to ensure accuracy.

ParameterValue
Linear Dynamic Range0.1–1.0 to 50–100 µg/L
Correlation Coefficient (r²)> 0.994
Inter-day Analytical Recovery (Bias)88.3–112.2%
Inter-day Imprecision (CV)4.3–13.5%
Extraction Efficiency44–110%
Matrix Effect-73% to 52%

Data sourced from a study on the simultaneous quantification of 20 synthetic cannabinoids and 21 metabolites in human urine. nih.gov

Concentration of UR-144 N-(4-hydroxypentyl) Metabolite in Human Urine

A study analyzing human urine samples from suspected synthetic cannabinoid users reported the following concentration range for the UR-144 N-(4-hydroxypentyl) metabolite.

MetaboliteConcentration Range (ng/mL)Number of Positive Samples
UR-144-N-4-Hydroxypentyl3.5 - 87.2426

Data from a study on the simultaneous determination of 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS.

Cannabinoid Receptor Activity of UR-144 N-(4-hydroxypentyl) Metabolite

The following table presents the half-maximal effective concentration (EC50) values for UR-144 and its N-(4-hydroxypentyl) metabolite at the CB1 and CB2 cannabinoid receptors. A lower EC50 value indicates greater potency.

CompoundCB1 EC50 (ng/mL)CB2 EC50 (ng/mL)
UR-1448.53.6
UR-144 N-(4-hydroxypentyl) metabolite2312.4

Data from a characterization study of UR-144, XLR-11, and their metabolites and degradants.

Properties

Molecular Formula

C21H24D5NO2

Molecular Weight

332.5

InChI

InChI=1S/C21H29NO2/c1-14(23)9-8-12-22-13-16(15-10-6-7-11-17(15)22)18(24)19-20(2,3)21(19,4)5/h6-7,10-11,13-14,19,23H,8-9,12H2,1-5H3/i6D,7D,10D,11D,13D

InChI Key

YHFHYHZNLCEAAP-MEYSDHBZSA-N

SMILES

O=C(C1C(C)(C)C1(C)C)C2=C([2H])N(CCCC(O)C)C3=C2C([2H])=C([2H])C([2H])=C3[2H]

Synonyms

(1-(4-hydroxypentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone-2,4,5,6,7-d5

Origin of Product

United States

Biochemical Biotransformation Pathways of Ur 144 Leading to N 4 Hydroxypentyl Metabolite Formation

Overview of Phase I Metabolic Transformations of UR-144

The Phase I metabolism of UR-144 is characterized by a variety of chemical modifications designed to increase the compound's water solubility. youtube.comyoutube.com These reactions are predominantly oxidative and are catalyzed by enzymes located primarily in the liver. droracle.ai Studies have shown that UR-144 is subject to hydroxylation, carboxylation, aldehyde and ketone formation, and N-dealkylation, often in combination. researchgate.netnih.gov

Hydroxylation Reactions on the N-Pentyl Chain

A primary route of UR-144 metabolism is the hydroxylation of its N-pentyl side chain. jefferson.edunih.gov This process introduces a hydroxyl (-OH) group at various positions along the five-carbon chain. The most frequently reported hydroxylated metabolites include the N-(4-hydroxypentyl) and N-(5-hydroxypentyl) variants. nih.govcaymanchem.commarshall.edu The formation of the UR-144 N-(4-hydroxypentyl) metabolite is an expected Phase I biotransformation, based on the metabolic patterns of similar synthetic cannabinoids. glpbio.comcaymanchem.com These hydroxylated metabolites, particularly those formed on the terminal (omega) and penultimate (omega-1) carbons of the pentyl chain, are often major products found in biological samples. jefferson.edu Research has demonstrated that these hydroxylated metabolites can retain significant activity at cannabinoid receptors. nih.govmarshall.edumarshall.edu

Other Oxidative Modifications Including Carboxylation, Aldehyde Formation, and Ketone Formation

Beyond simple hydroxylation, UR-144 undergoes further oxidative modifications. researchgate.netnih.gov These transformations can follow initial hydroxylation events. For example, the N-(5-hydroxypentyl) metabolite can be further oxidized to form an aldehyde, which is then converted into the corresponding N-pentanoic acid metabolite. jefferson.edunih.gov This carboxylation significantly increases the polarity of the molecule. Additionally, ketone formation has been identified as another metabolic pathway for UR-144. researchgate.netnih.govresearchgate.net These oxidative steps can also occur in combination with hydroxylation at other sites on the molecule. researchgate.net For instance, a metabolite with both a hydroxy group and a ketone has been identified in in vitro studies. researchgate.netnih.gov

N-Dealkylation Pathways in UR-144 Metabolism

N-dealkylation, the removal of the N-pentyl group, is another documented Phase I metabolic pathway for UR-144. researchgate.netnih.gov This enzymatic process involves the oxidative removal of the alkyl chain from the indole (B1671886) nitrogen. nih.govmdpi.com While not always the most predominant pathway for all synthetic cannabinoids, N-dealkylation of UR-144 has been observed in studies using various metabolic models, including the fungus Cunninghamella elegans. researchgate.netnih.gov This reaction results in a metabolite that lacks the pentyl side chain, which can alter its interaction with cannabinoid receptors.

Enzymatic Systems Involved in UR-144 Metabolism Studies

The biotransformation of UR-144 is mediated by specific enzyme systems. Understanding which enzymes are involved is critical for predicting potential drug-drug interactions. In vitro models are essential tools for identifying these enzymes and characterizing metabolic pathways. researchgate.netmdpi.com

Role of Cytochrome P450 Enzymes in Hydroxylation Pathways

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is the main catalyst for Phase I metabolism of many drugs, including UR-144. youtube.comnih.gov Studies using recombinant human CYP enzymes have identified CYP3A4 as the major contributor to the metabolism of UR-144. nih.gov This enzyme extensively metabolizes the compound, with minor contributions also noted from CYP1A2. nih.govresearchgate.net The inhibition of CYP3A4 significantly reduces the breakdown of UR-144, confirming its primary role. nih.gov

Application and Comparison of In Vitro Metabolic Models (e.g., Human Liver Microsomes, Cunninghamella elegans)

To study the metabolism of UR-144, researchers utilize various in vitro systems, with pooled human liver microsomes (HLM) and the fungus Cunninghamella elegans being two prominent models. mdpi.comnih.gov

Human Liver Microsomes (HLM) are subcellular fractions of liver cells that contain a high concentration of Phase I enzymes, particularly CYPs. researchgate.net HLM incubations are a standard method for predicting human metabolism. nih.gov Studies with HLM have successfully identified major human metabolites of UR-144, including hydroxylated and carboxylated products. nih.govresearchgate.netnih.gov

Cunninghamella elegans is a filamentous fungus that has been shown to mimic mammalian metabolism for a wide range of compounds. researchgate.netufrgs.br It possesses a diverse set of enzymes, including cytochrome P450s, capable of performing Phase I and II reactions. nih.gov When incubated with UR-144, C. elegans produces a broad array of metabolites, including those formed through hydroxylation, carboxylation, ketone formation, and N-dealkylation. researchgate.netnih.gov A key advantage of the fungal model is its ability to produce large quantities of metabolites, which facilitates their structural identification using techniques like NMR spectroscopy. researchgate.netnih.gov

Data Tables

Table 1: Major Phase I Metabolic Reactions of UR-144

Metabolic Reaction Description Key Resulting Metabolites
Hydroxylation Addition of a hydroxyl (-OH) group to the N-pentyl chain. UR-144 N-(4-hydroxypentyl) metabolite, UR-144 N-(5-hydroxypentyl) metabolite. marshall.edu
Carboxylation Oxidation of a terminal alcohol to a carboxylic acid (-COOH). UR-144 N-pentanoic acid metabolite. nih.gov
Aldehyde Formation Oxidation of a primary alcohol to an aldehyde (-CHO). Intermediate in the formation of the N-pentanoic acid metabolite. researchgate.netnih.gov
Ketone Formation Oxidation of a secondary alcohol to a ketone (C=O). Hydroxy and ketone metabolites. researchgate.net

| N-Dealkylation | Removal of the N-pentyl group from the indole nitrogen. | N-dealkylated UR-144. researchgate.net |

Table 2: Comparison of In Vitro Models for UR-144 Metabolism

Feature Human Liver Microsomes (HLM) Cunninghamella elegans
Primary Use Standard model for predicting human metabolism. researchgate.netnih.gov Complementary model, useful for generating large quantities of metabolites. nih.gov
Enzyme Content High concentration of human CYP and UGT enzymes. mdpi.com Contains fungal enzymes that mimic mammalian metabolism (e.g., CYPs). ufrgs.br
Metabolites Identified Mono-hydroxylated, di-hydroxylated, carboxy, and hydroxy/ketone metabolites. researchgate.netnih.gov Hydroxylated, di-hydroxylated, tri-hydroxylated, aldehyde, ketone, carboxy, and N-dealkylated metabolites. researchgate.netnih.gov
Key Advantage High relevance to in vivo human metabolism. Can produce metabolites in high yield for structural analysis (NMR). researchgate.netnih.gov

| Limitation | Can be costly; metabolite yield may be low. | May produce metabolites not found in humans; lacks human-specific glucuronidation. researchgate.net |

Table 3: List of Mentioned Compounds

Compound Name
(±)-UR-144 N-(4-hydroxypentyl) metabolite
5F-PB-22
A-796,260
A-834,735
AB-PINACA
ADAMANTYL-THPINACA
AM-2201
CUMYL-THPINACA
CYP1A2
CYP2C19
CYP3A4
JWH-018
JWH-073
PB-22
UR-144
UR-144 N-(2-hydroxypentyl) metabolite
UR-144 N-(4-hydroxypentyl) metabolite-d5
UR-144 N-(5-hydroxypentyl) metabolite
UR-144 N-pentanoic acid metabolite

Structural Elucidation Methodologies for UR-144 N-(4-Hydroxypentyl) Metabolite and Related Metabolites

The definitive identification of metabolites such as UR-144 N-(4-hydroxypentyl) metabolite requires sophisticated analytical techniques to determine their precise chemical structures.

Utility of Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolite Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful analytical tools for the unambiguous structural elucidation of molecules. nih.govresearchgate.net It provides detailed information about the carbon-hydrogen framework of a compound, allowing for the precise determination of atomic connectivity and stereochemistry. In the context of UR-144 metabolism, NMR is crucial for distinguishing between the various positional isomers of hydroxylated metabolites. nih.gov

Despite its power, a significant challenge in using NMR for metabolite analysis is the need for a relatively large amount of pure sample, which is often difficult to obtain from biological matrices or in vitro metabolism studies. nih.gov Research has successfully addressed this by using the fungus Cunninghamella elegans as a bioreactor to produce milligram quantities of UR-144 metabolites. nih.govresearchgate.net After incubating UR-144 with the fungus, the metabolites are extracted and separated chromatographically, yielding sufficient amounts for full NMR characterization. nih.gov This approach has enabled the definitive structural identification of numerous UR-144 metabolites. nih.govresearchgate.net

Complementary Techniques in Structural Confirmation

While NMR is the gold standard for structural elucidation, it is almost always used in conjunction with mass spectrometry (MS) techniques for a comprehensive analysis. MS methods are highly sensitive and can detect metabolites at very low concentrations in complex biological samples like urine and blood. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of metabolite analysis.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a metabolite. This technique is used to analyze metabolites from HLM incubations, with the structures confirmed by comparing them to the reference standards characterized by NMR. nih.govresearchgate.net

Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF-MS) and Liquid Chromatography-Triple Quadrupole (LC-QqQ-MS) are other powerful configurations used to detect and identify UR-144 and its metabolites in authentic biological samples from intoxication cases. nih.gov For instance, while the parent UR-144 was found in blood, its metabolites were identified in urine using LC-QTOF-MS. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another established method used for the identification of synthetic cannabinoids and their byproducts. nih.gov It is often employed as a preferred confirmatory method in forensic toxicology. ark-tdm.comthermofisher.com

The deuterated internal standard, This compound , is specifically designed for use in quantitative analyses using GC-MS or LC-MS. caymanchem.com By adding a known amount of this labeled standard to a sample, analysts can accurately measure the concentration of the non-labeled metabolite, correcting for any loss during sample preparation and analysis. caymanchem.com

Table 1: Chemical Properties of UR-144 and Key Metabolites

Compound Name Chemical Formula Molecular Weight ( g/mol ) CAS Number
UR-144 C₂₁H₂₉NO 311.5 1199943-44-6
UR-144 N-(4-hydroxypentyl) metabolite C₂₁H₂₉NO₂ 327.5 1537889-04-5 caymanchem.comsanbio.nl

Table 2: Summary of Analytical Techniques for UR-144 Metabolite Analysis

Technique Application Key Findings/Use
NMR Spectroscopy Definitive structural elucidation of metabolites. Confirms exact structure and distinguishes between isomers; requires larger sample sizes, often obtained from fungal incubation. nih.govresearchgate.netresearchgate.net
LC-HRMS Identification of metabolites in in-vitro systems. Provides high-accuracy mass data for formula determination; used to compare HLM metabolites to NMR-characterized standards. nih.govresearchgate.net
LC-QTOF-MS Detection of metabolites in biological samples (urine). Identified five metabolites in a human urine sample post-intoxication. nih.gov
LC-QqQ-MS Detection of parent compound in biological samples (blood). Identified parent UR-144 in a blood sample. nih.gov

| GC-MS | General detection and confirmation. | A preferred confirmatory method for synthetic cannabinoids and their metabolites in forensic settings. ark-tdm.comthermofisher.com |

Table 3: List of Compound Names

Compound Name
UR-144
UR-144 N-(2-hydroxypentyl) metabolite
UR-144 N-(4-hydroxypentyl) metabolite
This compound

Synthesis and Isotopic Labeling Strategies for Ur 144 N 4 Hydroxypentyl Metabolite D5

Chemical Synthesis Approaches for N-(4-Hydroxypentyl) Metabolites

The synthesis of N-(4-hydroxypentyl) metabolites of synthetic cannabinoids like UR-144 is not extensively detailed in peer-reviewed literature, as these compounds are often byproducts of metabolism studies or are synthesized as analytical standards by commercial suppliers. However, a plausible synthetic route can be inferred from general organic chemistry principles and published methods for analogous compounds. The synthesis would likely involve a multi-step process.

A key challenge is the introduction of the 4-hydroxypentyl side chain at the N1 position of the indole (B1671886) nucleus. One potential strategy involves the N-alkylation of the indole core with a suitable pentyl derivative. A scalable method for creating a key intermediate for producing 4-hydroxy metabolites of synthetic cannabinoids has been reported, which could be adapted for this purpose. researchgate.net This might involve using a protected form of 4-hydroxypentyl bromide or a similar electrophile to alkylate the indole nitrogen. The use of a protecting group on the hydroxyl function of the pentyl chain would be necessary to prevent unwanted side reactions during the alkylation step. Subsequent deprotection would then yield the desired N-(4-hydroxypentyl) metabolite.

Another approach could involve the use of a precursor with an epoxide ring, such as 2-(3-bromopropyl)oxirane, to alkylate the indole. researchgate.net The subsequent opening of the epoxide ring can then generate the desired hydroxyl group at the 4-position of the pentyl chain. researchgate.net The final step in the synthesis of the parent molecule, before deuteration, would be the acylation of the 3-position of the N-alkylated indole with 2,2,3,3-tetramethylcyclopropanecarbonyl chloride.

Deuteration Techniques for Stable Isotope Labeled Standards (e.g., -d5 labeling)

The "d5" designation in UR-144 N-(4-hydroxypentyl) metabolite-d5 indicates the incorporation of five deuterium (B1214612) atoms. Contrary to what the name might imply, the deuteration is not on the N-pentyl chain but rather on the indole ring, at positions 2, 4, 5, 6, and 7. caymanchem.com This is a common strategy for creating stable isotope-labeled internal standards, as the deuterium atoms are in non-exchangeable positions, ensuring the stability of the label during analytical procedures.

A common and effective method for deuterating indoles is through acid-catalyzed hydrogen-deuterium exchange. Research has demonstrated that 3-substituted indoles can be efficiently deuterated by treatment with deuterated sulfuric acid (D₂SO₄) in deuterated methanol (B129727) (CD₃OD) at elevated temperatures. acs.org This method allows for the exchange of hydrogen atoms on the aromatic ring of the indole with deuterium atoms from the solvent and catalyst. acs.org The reaction conditions, such as temperature and reaction time, can be optimized to achieve a high degree of deuterium incorporation. acs.org

For the synthesis of this compound, the deuteration of the indole ring would likely be performed on an early-stage intermediate, before the attachment of the N-(4-hydroxypentyl) side chain. This would involve taking a commercially available or synthesized indole-d5 and then proceeding with the N-alkylation and subsequent acylation steps as described in section 3.1.

Characterization and Purity Assessment of Deuterated Reference Materials

The characterization and purity assessment of deuterated reference materials like this compound are of paramount importance to ensure their suitability as internal standards for quantitative analysis. This involves confirming the molecular structure, the position of the deuterium labels, and the isotopic purity of the compound.

Spectroscopic Confirmation of Deuteration and Molecular Structure

A combination of spectroscopic techniques is employed to confirm the successful synthesis and deuteration of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural elucidation.

¹³C NMR (Carbon-13 NMR) provides information about the carbon skeleton of the molecule.

Advanced 2D NMR techniques, such as HSQC and HMBC, can be used to definitively assign all proton and carbon signals, confirming the connectivity of the atoms within the molecule.

Mass Spectrometry (MS) is essential for confirming the molecular weight of the deuterated compound and the number of incorporated deuterium atoms. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. The mass spectrum of this compound would be expected to show a molecular ion peak at an m/z value corresponding to the addition of five deuterium atoms compared to the unlabeled analog. caymanchem.com

Isotopic Purity Evaluation of this compound

Isotopic purity is a critical parameter for a deuterated internal standard, as the presence of unlabeled or partially labeled species can interfere with the accurate quantification of the analyte. almacgroup.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the primary technique used to assess isotopic purity. almacgroup.comresearchgate.net By analyzing the deuterated standard using LC-MS/MS, it is possible to separate and quantify the different isotopologues present (d0, d1, d2, d3, d4, and d5). The relative peak areas of these isotopologues in the mass spectrum are used to calculate the isotopic purity. For this compound, a high isotopic purity would be indicated by a very high abundance of the d5 isotopologue and minimal presence of the lower deuterated and unlabeled forms. caymanchem.com Commercial suppliers of this standard often provide a certificate of analysis specifying the isotopic purity, which is typically ≥99% for combined deuterated forms (d1-d5). caymanchem.com

The following table summarizes the key properties of this compound:

PropertyValueSource
Formal Name (1-(4-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(2,2,3,3-tetramethylcyclopropyl)methanone caymanchem.com
CAS Number 2747917-78-6 caymanchem.com
Molecular Formula C₂₁H₂₄D₅NO₂ caymanchem.com
Formula Weight 332.5 caymanchem.com
Isotopic Purity ≥99% deuterated forms (d1-d5) caymanchem.com

Advanced Analytical Methodologies for the Detection and Quantification of Ur 144 N 4 Hydroxypentyl Metabolite Using Deuterated Standards

Sample Preparation Strategies for Diverse Biological Matrices

The effective isolation of UR-144 N-(4-hydroxypentyl) metabolite from complex biological matrices like urine and blood is a critical first step in its analysis. oup.combu.edu Various strategies are employed to remove interfering substances and concentrate the analyte of interest. bu.edunih.gov

Enzymatic Hydrolysis for Deconjugation of Glucuronide Conjugates

In the body, metabolites like the N-(4-hydroxypentyl) metabolite of UR-144 are often conjugated with glucuronic acid to increase their water solubility and facilitate excretion. researchgate.netnih.gov These glucuronide conjugates are not always directly detectable by standard analytical methods. Therefore, a deconjugation step is necessary to cleave the glucuronic acid moiety and release the free metabolite for analysis. nih.govsigmaaldrich.com

Enzymatic hydrolysis using β-glucuronidase is a widely adopted method for this purpose. oup.comnih.govepa.gov This enzyme specifically targets and hydrolyzes the β-glucuronidic bond. sigmaaldrich.com The process typically involves incubating the biological sample, such as urine, with a solution of β-glucuronidase at an optimized pH and temperature to ensure efficient cleavage. nih.govnih.gov For instance, a common procedure involves the use of β-glucuronidase from sources like E. coli or mollusks, such as Patella vulgata or Helix pomatia. sigmaaldrich.comoup.com The choice of enzyme can be critical, as different enzymes may exhibit varying efficiencies towards different glucuronide conjugates. sigmaaldrich.comnih.gov Some studies have also explored the use of chemical hydrolysis with agents like hydrazine (B178648) hydrate (B1144303) as an alternative to enzymatic methods for certain N-glucuronides. nih.gov

Extraction Techniques (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction, Protein Precipitation)

Following deconjugation, extraction techniques are employed to isolate the UR-144 N-(4-hydroxypentyl) metabolite from the remaining matrix components.

Solid-Phase Extraction (SPE): This is a highly effective and commonly used technique for cleaning up and concentrating analytes from complex samples. bu.edunih.govannexpublishers.com SPE involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while interfering substances are washed away. The analyte is then eluted with a small volume of a suitable solvent. bu.edu Various SPE cartridges with different sorbent chemistries are available, and the selection depends on the properties of the analyte and the matrix. For synthetic cannabinoid metabolites, reversed-phase sorbents like C8 or C18 are often utilized. bu.eduannexpublishers.com

Liquid-Liquid Extraction (LLE): LLE is a classic extraction method based on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. nih.gov The analyte partitions into the organic phase, which is then separated and evaporated to concentrate the analyte. The efficiency of LLE depends on factors such as the choice of organic solvent, the pH of the aqueous phase, and the mixing technique. nih.gov While effective, LLE can be more labor-intensive and may consume larger volumes of organic solvents compared to SPE. nih.gov

Protein Precipitation: For blood or plasma samples, protein precipitation is a common initial step to remove high-molecular-weight proteins that can interfere with analysis and damage analytical instrumentation. annexpublishers.com This is typically achieved by adding a precipitating agent, such as acetonitrile (B52724) or methanol (B129727), to the sample. annexpublishers.comcore.ac.uk The precipitated proteins are then removed by centrifugation, and the resulting supernatant containing the analyte can be further processed by SPE or LLE. annexpublishers.com

Matrix Effect Considerations and Mitigation with Deuterated Internal Standards

The "matrix effect" is a significant challenge in bioanalytical methods, particularly those employing mass spectrometry. core.ac.uknih.gov It refers to the alteration of the ionization efficiency of the target analyte due to the presence of co-eluting, interfering compounds from the biological matrix. nih.govyoutube.com This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. core.ac.uk

The use of a stable isotope-labeled internal standard, such as UR-144 N-(4-hydroxypentyl) metabolite-d5, is the most effective way to compensate for matrix effects. caymanchem.comnih.gov This deuterated standard is chemically identical to the analyte but has a higher mass due to the presence of deuterium (B1214612) atoms. caymanchem.com It is added to the sample at the beginning of the sample preparation process and experiences the same extraction inefficiencies and matrix effects as the non-labeled analyte. nih.gov By measuring the ratio of the response of the analyte to the response of the internal standard, any variations caused by matrix effects are effectively normalized, leading to more accurate and precise quantification. nih.gov

Chromatographic Separation Techniques

After sample preparation, chromatographic techniques are used to separate the UR-144 N-(4-hydroxypentyl) metabolite from other remaining compounds before its detection and quantification by a mass spectrometer.

Ultra-High Performance Liquid Chromatography (UHPLC) Method Development and Optimization

UHPLC is a powerful separation technique that utilizes columns packed with sub-2 µm particles, resulting in significantly higher resolution, sensitivity, and faster analysis times compared to conventional High-Performance Liquid Chromatography (HPLC). researchgate.netcannabissciencetech.com

Developing a robust UHPLC method for the analysis of UR-144 N-(4-hydroxypentyl) metabolite involves optimizing several parameters:

Column Selection: Reversed-phase columns, such as those with C18 or biphenyl (B1667301) stationary phases, are commonly used for the separation of synthetic cannabinoid metabolites. nih.govnih.gov The choice of column chemistry can significantly impact the retention and selectivity of the separation.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component (often containing a buffer like ammonium (B1175870) formate (B1220265) and an acid like formic acid) and an organic solvent (such as acetonitrile or methanol). nih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with a wide range of polarities. nih.gov

Flow Rate and Temperature: These parameters are optimized to achieve the best balance between separation efficiency and analysis time. nih.gov

The optimization of these parameters is crucial for achieving good chromatographic peak shape, baseline separation from potential interferences, and reproducible retention times. cannabissciencetech.com

Gas Chromatography (GC) Applications in Metabolite Analysis

While LC-MS/MS is the most common technique for the analysis of synthetic cannabinoid metabolites, Gas Chromatography (GC) coupled with mass spectrometry (GC-MS) can also be employed. nih.govoup.com However, GC analysis of polar and thermally labile compounds like hydroxylated metabolites often requires a derivatization step to increase their volatility and thermal stability. oup.com This typically involves reacting the analyte with a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace active hydrogen atoms with less polar trimethylsilyl (B98337) (TMS) groups. oup.com

GC-MS methods have been successfully used for the screening and detection of UR-144 metabolites in urine samples. oup.comoup.com The choice between LC-MS/MS and GC-MS often depends on the specific analytical requirements, available instrumentation, and the desired scope of the analysis. nih.gov

Supercritical Fluid Chromatography (SFC) Applications for Metabolite Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of complex mixtures, including drug metabolites. For compounds like the UR-144 N-(4-hydroxypentyl) metabolite, which can exist as challenging-to-separate isomers (e.g., regio-isomers like the N-5-hydroxypentyl metabolite), SFC offers distinct advantages over traditional liquid chromatography (LC). nih.gov

The use of supercritical CO2 as the primary mobile phase provides low viscosity and high diffusivity, leading to faster separations and higher efficiency. Studies comparing SFC with reversed-phase LC for separating structurally similar flavonoid metabolites have shown that SFC, particularly when coupled with a chiral stationary phase, can achieve baseline separation of regio-isomers that are co-eluted in LC systems. nih.gov This superior resolving power is crucial for the unambiguous identification and quantification of a specific metabolite like the 4-hydroxypentyl variant of UR-144, distinguishing it from other isomers such as the 5-hydroxypentyl metabolite which is also commonly found. researchgate.netnih.gov The National Institute of Justice has sponsored research assessing ultra-high performance SFC for its applicability in analyzing synthetic cannabinoids, recognizing its potential in forensic drug analysis. ojp.gov

Mass Spectrometric Detection and Quantification Principles

Mass spectrometry (MS) is the cornerstone of sensitive and specific detection of synthetic cannabinoid metabolites. When coupled with a chromatographic system (either LC, GC, or SFC), it provides definitive identification and quantification, even at trace levels found in biological matrices like urine and blood. nih.govnih.gov For the analysis of UR-144 N-(4-hydroxypentyl) metabolite, MS-based methods are considered the gold standard and are the preferred confirmatory techniques following initial screening assays. ark-tdm.com The use of this compound as an internal standard is integral to these methods, as it co-elutes with the non-deuterated (native) metabolite and experiences similar ionization and matrix effects, allowing for highly accurate quantification. caymanchem.com

Tandem mass spectrometry (MS/MS) is the most widely employed MS technique for quantifying UR-144 metabolites due to its exceptional selectivity and sensitivity. researchgate.netcaymanchem.com This technique involves multiple stages of mass analysis. First, the precursor ion (the ionized molecule of interest, e.g., protonated UR-144 N-(4-hydroxypentyl) metabolite) is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. nih.gov This process, known as a "transition," is highly specific to the chemical structure of the analyte. By monitoring unique precursor-to-product ion transitions, MS/MS can effectively filter out background noise from the complex biological matrix, significantly enhancing the signal-to-noise ratio and allowing for the detection of sub-nanogram per milliliter concentrations. nih.gov

High-Resolution Mass Spectrometry (HRMS), often utilizing technologies like Quadrupole Time-of-Flight (QTOF) or Orbitrap mass analyzers, provides highly accurate mass measurements (typically with errors of less than 5 ppm). nih.govmdpi.com This capability allows for the determination of the elemental composition of an unknown or suspected compound, serving as a powerful tool for metabolite identification and confirmation. In the context of UR-144 metabolism, HRMS can be used in a "full-scan" mode to screen for a wide range of potential metabolites without prior knowledge of their exact structure. mdpi.com Data-dependent MS² (dd-MS²) acquisition can then be triggered for ions of interest to obtain fragmentation spectra, which can be compared against spectral libraries for confident identification. mdpi.com This approach is invaluable for comprehensive metabolite profiling and for identifying novel metabolic pathways of synthetic cannabinoids. nih.gov

The choice of ionization technique is critical for converting the neutral metabolite molecules into gas-phase ions suitable for mass analysis.

Electrospray Ionization (ESI): This is the most common ionization source used in LC-MS analysis of UR-144 metabolites. nih.gov ESI is a soft ionization technique that typically produces protonated molecules, [M+H]⁺, with minimal fragmentation. For the analysis of UR-144 N-(4-hydroxypentyl) metabolite, ESI is almost universally operated in positive ionization mode, as the nitrogen atom in the indole (B1671886) ring is readily protonated. nih.govmdpi.com

Electron Ionization (EI): This technique is standard for Gas Chromatography-Mass Spectrometry (GC-MS). EI is a hard ionization technique that bombards the analyte with high-energy electrons, causing extensive and reproducible fragmentation. nih.gov The resulting mass spectrum is a characteristic "fingerprint" of the molecule that can be matched against spectral libraries for identification. Prior to GC-MS analysis, metabolites like UR-144 N-(4-hydroxypentyl) metabolite typically require chemical derivatization to increase their volatility. mdpi.com

Multiple Reaction Monitoring (MRM) is a scan mode used with tandem mass spectrometers and is the gold standard for quantification. nih.govnih.gov Developing an MRM method involves optimizing at least two specific precursor → product ion transitions for each analyte: one for quantification (quantifier) and one for confirmation (qualifier). A crucial aspect of robust quantitative methods is the inclusion of a stable isotope-labeled internal standard (SIL-IS), such as this compound. researchgate.net The SIL-IS has a higher mass than the native analyte due to the deuterium atoms, but it exhibits nearly identical chromatographic behavior and fragmentation patterns. caymanchem.com The instrument is programmed to monitor the specific MRM transitions for both the native metabolite and its d5-labeled standard simultaneously. The ratio of the analyte's peak area to the internal standard's peak area is used to calculate the concentration, correcting for any variability during sample preparation and analysis. researchgate.netnih.gov

Interactive Table 1: Example of Optimized MRM Transitions for UR-144 Metabolites and Deuterated Internal Standards This table contains representative data compiled from published research. Actual values may vary based on instrument and specific laboratory conditions.

Analyte Retention Time (min) Precursor Ion (m/z) Product Ion (m/z) (Quantifier) Product Ion (m/z) (Qualifier)
UR-144-N-4-Hydroxypentyl metabolite 2.328 328.2 125 55
UR-144-N-5-hydroxypentyl metabolite 2.323 328.2 125 230
UR-144-d5 (Internal Standard) 6.373 317.0 (approx.) 125 219 (approx.)
XLR-11-N-4-Hydroxypentyl metabolite 2.099 346.2 125 248
XLR-11-d5 (Internal Standard) 3.411 (approx.) 335.0 (approx.) 125 144

Data sourced from a study by Dang et al. researchgate.net

Analytical Method Validation Parameters and Performance Characteristics

To ensure that an analytical method is reliable, accurate, and precise, it must undergo rigorous validation. Validation assesses various performance characteristics according to established guidelines. For the quantification of UR-144 N-(4-hydroxypentyl) metabolite, validation parameters are determined using quality control (QC) samples prepared in the same biological matrix as the unknown specimens (e.g., urine, blood). researchgate.netnih.gov

Key validation parameters include:

Linearity and Range: The concentration range over which the instrument response is directly proportional to the analyte concentration. This is typically demonstrated by a calibration curve with a coefficient of determination (R²) greater than 0.99. researchgate.netmdpi.comnih.gov

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably distinguished from background noise. researchgate.netmdpi.com

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. researchgate.netmdpi.com

Precision: The closeness of agreement between a series of measurements. It is usually expressed as the percent coefficient of variation (%CV) and is assessed at both intra-assay (within a single run) and inter-assay (between different runs) levels. nih.gov

Accuracy (Bias): The closeness of the mean test result to the true value. It is often evaluated through the analysis of QC samples and expressed as percent recovery or relative error (%RE). nih.gov

Matrix Effect: The alteration of ionization efficiency by co-eluting compounds from the biological matrix. It is assessed by comparing the response of an analyte in a post-extraction spiked sample to that of a pure solution. nih.gov

Extraction Efficiency (Recovery): The percentage of the analyte that is successfully recovered through the sample preparation and extraction process. mdpi.comnih.gov

Interactive Table 2: Summary of Method Validation Performance Characteristics for UR-144 Metabolite Analysis This table presents a range of typical values reported in scientific literature for LC-MS/MS methods.

Validation Parameter Typical Performance Range Reference
Linearity (R²) ≥ 0.991 researchgate.netmdpi.com
LLOQ (Urine/Oral Fluid) 0.07 - 1.0 ng/mL researchgate.netmdpi.com
LOD (Urine/Oral Fluid) 0.05 - 0.5 ng/mL researchgate.netnih.govmdpi.com
Inter-day Imprecision (%CV) < 15% nih.gov
Intra-day Imprecision (%CV) < 16% mdpi.com
Accuracy/Bias (% Recovery) 70% - 118% researchgate.netmdpi.comnih.gov
Extraction Efficiency 44% - 110% nih.gov

Linearity and Calibration Curve Establishment with Deuterated Internal Standards

In the quantitative analysis of UR-144 N-(4-hydroxypentyl) metabolite, establishing a linear relationship between the concentration of the analyte and the instrumental response is fundamental. The use of a deuterated internal standard, such as this compound, is instrumental in constructing a reliable calibration curve. The internal standard is added at a constant concentration to all calibrators, quality control samples, and unknown samples. The calibration curve is then generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

This ratio-based calibration method effectively mitigates variability introduced during sample preparation and analysis, such as extraction inefficiencies and matrix effects. Research has demonstrated the successful establishment of linear calibration curves for the quantification of UR-144 metabolites in human urine. In a study employing an LC-MS/MS method for the simultaneous determination of several synthetic cannabinoid metabolites, including UR-144 N-(4-hydroxypentyl) metabolite, excellent linearity was achieved. The calibration curves for the analytes exhibited coefficients of determination (R²) ranging from 0.9914 to 0.9988. Specifically for UR-144 N-(4-hydroxypentyl) metabolite, a linear relationship was established over a defined concentration range, ensuring accurate quantification in authentic samples. caymanchem.com

Another comprehensive study validating an LC-MS/MS method for a large panel of synthetic cannabinoids and their metabolites reported that the lower and upper limits of linearity were in the range of 0.1–1.0 µg/L and 50–100 µg/L, respectively, with all calibration curves showing a coefficient of determination (r²) greater than 0.994. nih.gov The use of deuterated internal standards, including those for UR-144 metabolites, was integral to achieving this high degree of linearity.

Table 1: Linearity Data for the Analysis of UR-144 N-(4-hydroxypentyl) Metabolite

Parameter Reported Value Matrix Reference
Coefficient of Determination (R²) 0.9914 - 0.9988 Human Urine caymanchem.com

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination

The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters in analytical method validation, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For the analysis of UR-144 N-(4-hydroxypentyl) metabolite, particularly in forensic and clinical contexts where low concentrations can be significant, establishing sensitive LODs and LOQs is paramount. The use of highly sensitive instrumentation like tandem mass spectrometers, coupled with the noise-reducing and signal-stabilizing effects of deuterated internal standards like this compound, allows for the achievement of low detection and quantification limits.

A recent study focused on the simultaneous determination of UR-144 and XLR-11 metabolites in human urine reported a low limit of detection (LOD) for UR-144-N-4-Hydroxypentyl metabolite to be in the range of 0.05 to 0.15 ng/mL. caymanchem.com The same study established the lower limit of quantitation (LLOQ) for this metabolite at 1.0 ng/mL. caymanchem.com At this concentration, the method demonstrated acceptable precision and accuracy, making it suitable for the analysis of authentic urine samples. caymanchem.com

Another study validating a method for a broad range of synthetic cannabinoids found that the linear range for most compounds was 0.1–10 ng/mL, with a limit of detection between 0.01 and 0.5 ng/mL. nih.gov While not specific to the 4-hydroxypentyl metabolite, this indicates the general sensitivity achievable with such methods.

Table 2: LOD and LOQ for UR-144 N-(4-hydroxypentyl) Metabolite

Parameter Reported Value Matrix Reference
Limit of Detection (LOD) 0.05 - 0.15 ng/mL Human Urine caymanchem.com

Precision, Accuracy, and Recovery Assessments

Precision and accuracy are the cornerstones of a reliable quantitative analytical method. Precision refers to the closeness of repeated measurements of the same sample, typically expressed as the coefficient of variation (%CV), while accuracy reflects how close the measured value is to the true value, often expressed as a percentage of the nominal concentration. Recovery assesses the efficiency of the extraction process. The incorporation of a deuterated internal standard like this compound is crucial for achieving high precision and accuracy, as it compensates for analyte loss during sample processing and variations in instrument response.

Validation studies for the analysis of synthetic cannabinoids in biological matrices routinely include rigorous assessments of precision and accuracy. In a study quantifying UR-144 and its metabolites in oral fluid, the intra-assay and inter-assay precision and accuracy were consistently better than 16%. nih.gov While this study was on oral fluid, the results are indicative of the performance achievable with validated LC-MS/MS methods for related analytes.

A comprehensive validation of an LC-MS/MS method for 20 synthetic cannabinoids and 21 metabolites in human urine reported inter-day analytical recovery (bias) to be within 88.3–112.2% and imprecision (as coefficient of variation) to be between 4.3–13.5% over 20 days. nih.gov The extraction efficiencies for the analytes were found to be in the range of 44–110%. nih.gov Another study on UR-144 and XLR-11 metabolites in urine reported recovery ranges from 69.90% to 118.39%. caymanchem.com

Table 3: Precision, Accuracy, and Recovery Data for UR-144 Metabolite Analysis

Parameter Reported Value Matrix Reference
Intra- and Inter-Assay Precision (%CV) < 16% Oral Fluid nih.gov
Inter-Day Imprecision (%CV) 4.3 - 13.5% Human Urine nih.gov
Inter-Day Analytical Recovery (Bias) 88.3 - 112.2% Human Urine nih.gov
Recovery 69.90 - 118.39% Human Urine caymanchem.com

Stability Studies of Analytes in Biological Samples

Understanding the stability of an analyte in a biological matrix under various storage conditions is critical to ensure the integrity of the analytical results. Stability studies are a key component of method validation and are essential for establishing appropriate sample handling and storage protocols. For UR-144 N-(4-hydroxypentyl) metabolite, stability in biological samples such as urine and blood needs to be thoroughly investigated to prevent misinterpretation of quantitative results due to degradation. The use of a deuterated internal standard like this compound is also important in these studies to monitor for any degradation that may occur during sample storage and processing.

A comprehensive investigation into the long-term stability of synthetic cannabinoids in biological matrices found that most metabolites, including UR144 5-hydroxypentyl, were stable for up to 9 weeks when stored in a refrigerator or freezer. caymanchem.com However, at room temperature, the UR144 5-hydroxypentyl metabolite was found to be one of the least stable compounds, showing degradation after 8 days. caymanchem.com This highlights the importance of proper storage conditions to maintain sample integrity.

Another study on the long-term stability of 24 synthetic cannabinoid metabolites in spiked whole blood and urine reported that all the metabolites were stable in both matrices at –30 ℃ for up to 168 days. labchem.com.my Furthermore, the metabolites were found to be stable after 10 freeze-thaw cycles between –30 ℃ and 4 ℃. labchem.com.my

The manufacturer of the this compound analytical reference standard indicates that the crystalline solid is stable for at least 5 years when stored at -20°C. caymanchem.com While this information pertains to the pure compound, it provides a baseline for its inherent stability.

Table 4: Stability of UR-144 Hydroxypentyl Metabolite in Biological Samples

Condition Matrix Duration Stability Reference
Room Temperature Urine 8 days Unstable caymanchem.com
Refrigerated Urine Up to 9 weeks Stable caymanchem.com
Frozen Urine Up to 9 weeks Stable caymanchem.com
-30 °C Blood and Urine Up to 168 days Stable labchem.com.my

Table 5: Compound Names Mentioned in the Article

Compound Name
UR-144
UR-144 N-(4-hydroxypentyl) metabolite
This compound
XLR-11

Role and Applications of Ur 144 N 4 Hydroxypentyl Metabolite D5 in Research and Forensic Analysis

Utilization as an Internal Standard in Quantitative Forensic Toxicology

The primary and most critical application of UR-144 N-(4-hydroxypentyl) metabolite-d5 is its use as an internal standard in quantitative analytical methods, particularly those employing mass spectrometry. annexpublishers.comjefferson.edu In analytical chemistry, an internal standard is a substance that is added in a constant amount to samples, calibrators, and controls in a chemical analysis. This addition helps to correct for the loss of analyte during sample preparation and for variations in instrument response.

The deuterated nature of this compound makes it an ideal internal standard for the quantification of its non-deuterated counterpart, the UR-144 N-(4-hydroxypentyl) metabolite. annexpublishers.com Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. By replacing five hydrogen atoms with deuterium atoms on the indole (B1671886) ring of the molecule, a compound is created that is chemically almost identical to the target analyte but has a different mass. annexpublishers.com This mass difference allows it to be distinguished from the native metabolite by a mass spectrometer, while its similar chemical and physical properties ensure that it behaves almost identically during extraction, derivatization, and chromatographic separation. This co-elution and similar ionization efficiency provide a reliable basis for accurate quantification of the target analyte in complex biological matrices.

Quantification of UR-144 Metabolites in Various Biological Specimens (e.g., Urine, Oral Fluid, Blood)

The use of this compound as an internal standard has been integral to the development and validation of robust methods for detecting and quantifying UR-144 metabolites in a range of biological specimens. These methods are crucial for forensic investigations, clinical toxicology, and workplace drug testing.

Urine: Urine is the most common matrix for monitoring drug use due to non-invasive collection and higher concentrations of metabolites. Numerous studies have detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of synthetic cannabinoid metabolites in urine, where deuterated standards like this compound are essential for accurate quantification. caymanchem.comresearchgate.net These methods often involve an enzymatic hydrolysis step to cleave glucuronide conjugates, followed by solid-phase or liquid-liquid extraction to isolate and concentrate the analytes before instrumental analysis. caymanchem.com The inclusion of the deuterated internal standard from the beginning of the sample preparation process ensures that any variability in hydrolysis efficiency, extraction recovery, or instrument performance is accounted for, leading to more precise and accurate results.

Oral Fluid: Oral fluid is an increasingly popular alternative matrix for drug testing as it is easy to collect and can reflect recent drug use. A validated method for the quantification of UR-144 and its metabolites in oral fluid using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has been developed. lgcstandards.com In such methods, this compound would serve to ensure the accuracy of the quantification of the corresponding metabolite, which can be present in very low concentrations. Studies have shown that parent synthetic cannabinoids and their metabolites can be detected in oral fluid, making it a viable matrix for identifying recent consumption. nih.gov

Blood: The analysis of blood, including whole blood, plasma, and serum, is critical in clinical and forensic toxicology, especially in cases of driving under the influence of drugs (DUID) or acute intoxication, as drug concentrations in blood are often better correlated with impairment than those in urine. While the parent compound UR-144 is often found at low concentrations in blood, its metabolites, including the N-(4-hydroxypentyl) metabolite, are also important targets. researchgate.netnih.gov A case report identified a blood concentration of the parent UR-144 at 6.1 ng/mL in an intoxicated individual. nih.gov Validated LC-MS/MS methods for the analysis of synthetic cannabinoids in blood utilize deuterated internal standards, such as UR-144-d5 for the parent drug, to achieve the low limits of detection required for these analyses. researchgate.net The application of this compound in blood analysis follows the same principles as in urine and oral fluid, providing a crucial reference for accurate quantification.

The table below summarizes typical analytical parameters from studies quantifying UR-144 N-(4-hydroxypentyl) metabolite in various biological matrices, often employing its deuterated internal standard.

Biomarker Identification for Exposure Confirmation

The detection of a specific metabolite provides definitive evidence of exposure to a parent drug. The UR-144 N-(4-hydroxypentyl) metabolite is a key biomarker for the consumption of the synthetic cannabinoid UR-144. annexpublishers.comresearchgate.net Its presence in a biological sample confirms that the body has processed the parent compound. The use of this compound allows for the confident and accurate measurement of this biomarker, strengthening the forensic defensibility of the analytical results.

Importantly, the utility of this biomarker extends beyond the detection of UR-144 use alone. It also serves as a crucial indicator for the consumption of another potent synthetic cannabinoid, XLR-11. nih.gov This is due to a significant metabolic pathway known as defluorination, which is discussed in more detail in the following section. The reliable identification and quantification of the UR-144 N-(4-hydroxypentyl) metabolite, facilitated by its deuterated internal standard, is therefore essential for correctly interpreting toxicological findings where either UR-144 or XLR-11 may have been consumed.

Application in Comparative Metabolism Studies and Analog Research

The dynamic nature of the synthetic cannabinoid market necessitates ongoing research into the metabolism of new analogs. This compound plays a valuable role in these research endeavors, contributing to a deeper understanding of metabolic pathways and aiding in the development of analytical tools for newly emerging threats.

Investigation of Cross-Metabolism and Defluorination Pathways (e.g., XLR-11 to UR-144 Metabolites)

One of the significant challenges in forensic toxicology is the structural similarity between many synthetic cannabinoids, which can lead to overlapping metabolic profiles. A prime example of this is the relationship between XLR-11 and UR-144. XLR-11 is the 5-fluoro-pentyl analog of UR-144. In vivo, XLR-11 undergoes extensive metabolism, including a process called oxidative defluorination. nih.gov This metabolic process removes the fluorine atom from the pentyl chain and replaces it with a hydroxyl group, effectively converting XLR-11 into UR-144 metabolites, including the N-(4-hydroxypentyl) metabolite.

This cross-metabolism means that the detection of UR-144 metabolites, such as the N-(4-hydroxypentyl) metabolite, does not exclusively indicate the consumption of UR-144; it can also be a result of XLR-11 use. nih.gov Understanding this pathway is critical for accurate interpretation of toxicology results. Research using human hepatocytes has been instrumental in elucidating these metabolic pathways, demonstrating that XLR-11 is indeed defluorinated to form UR-144 metabolites. nih.gov In such studies, the availability of well-characterized standards, including UR-144 N-(4-hydroxypentyl) metabolite and its deuterated analog, is essential for the unambiguous identification of the metabolites being formed.

Development of Reference Materials for Novel and Emerging Metabolites

The constant emergence of new synthetic cannabinoids presents a significant challenge for forensic laboratories, as reference materials for these new compounds and their metabolites are often not immediately available. nih.govnih.gov The development of certified reference materials (CRMs) is a meticulous process that ensures the identity, purity, and concentration of the standard.

In this context, existing and well-characterized deuterated internal standards like this compound play a foundational role. While not directly used to synthesize new reference materials, they are indispensable for the validation of analytical methods for new, structurally related analytes. When a new synthetic cannabinoid emerges, researchers can predict its likely metabolites based on established metabolic pathways of similar compounds. The existing library of deuterated internal standards, including this compound, can be used to develop and validate new analytical methods for these predicted metabolites even before a certified reference standard for the new metabolite is commercially available. This allows forensic laboratories to provisionally identify and quantify new metabolic products, providing a more rapid response to the challenges posed by the ever-changing landscape of new psychoactive substances. The principles of using existing standards to validate methods for new analytes are a cornerstone of analytical toxicology, ensuring that laboratories can adapt and maintain high standards of quality and accuracy. nih.gov

Q & A

Q. What are the key structural features of UR-144 N-(4-hydroxypentyl) metabolite-d5, and how do they influence its detection in biological matrices?

The metabolite-d5 is a deuterium-labeled analog of UR-144's phase I metabolite, featuring deuterium atoms at the indole ring positions (2,4,5,6,7) and a 4-hydroxypentyl side chain. Its molecular formula is C21H24D5NO2 (MW: 332.49), and the deuterium labeling enhances chromatographic resolution and reduces interference from endogenous compounds during mass spectrometry . The hydroxyl group on the pentyl chain facilitates phase II glucuronidation, necessitating enzymatic hydrolysis (e.g., β-glucuronidase) for accurate quantification in urine or blood .

Q. Which analytical methods are recommended for detecting this compound in forensic and clinical samples?

  • GC-MS : Suitable for parent compound detection but limited for hydrophilic metabolites without derivatization. The metabolite-d5’s hydroxyl group requires silylation (e.g., BSTFA) to improve volatility .
  • UHPLC-HRMS : Provides high sensitivity (LOQ ~0.1 ng/mL) and specificity. Use a C18 column with gradient elution (methanol/water + 0.1% formic acid) and monitor the [M+H]+ ion at m/z 333.24. Deuterium labeling shifts the mass spectrum, distinguishing it from unlabelled analogs .
  • Immunoassays : CalBioreagents’ monoclonal antibody (M859) shows 80% cross-reactivity with the 4-hydroxypentyl metabolite but lower reactivity (20%) with the parent UR-143. Validate with confirmatory MS to avoid false positives from structurally related cannabinoids .

Q. What is the metabolic pathway of UR-144 leading to the formation of the 4-hydroxypentyl metabolite-d5?

UR-144 undergoes cytochrome P450 (CYP)-mediated ω- and ω-1 hydroxylation, predominantly forming 5-hydroxypentyl (major) and 4-hydroxypentyl (minor) metabolites. The metabolite-d5 is synthesized as a stable isotope-labeled internal standard to track pharmacokinetics. Phase II metabolism involves glucuronidation, requiring hydrolysis for accurate detection in urine .

Advanced Research Questions

Q. How can researchers resolve co-elution issues between UR-144’s 4- and 5-hydroxypentyl metabolites in chromatographic assays?

  • Chromatographic Optimization : Use a UHPLC column with sub-2µm particles (e.g., Acquity BEH C18) and a shallow gradient (5–95% methanol over 15 min) to separate 4- and 5-hydroxypentyl isomers. The 4-hydroxypentyl metabolite typically elutes 0.3–0.5 min earlier due to reduced hydrophobicity .
  • HRMS Differentiation : Monitor diagnostic fragment ions (e.g., m/z 145.065 for the cyclopropyl moiety vs. m/z 159.081 for hydroxylated side chains). Deuterium labeling in metabolite-d5 further aids differentiation .

Q. What experimental strategies mitigate cross-reactivity in immunoassays targeting UR-144 metabolites?

  • Antibody Characterization : Use competitive ELISA to quantify cross-reactivity with analogs (e.g., AB-Pinaca’s 4-hydroxypentyl metabolite shows 30% cross-reactivity with M859). Pre-absorption with non-target metabolites (e.g., 5-pentanoic acid) improves specificity .
  • Hybrid Workflows : Pair immunoassays with LC-MS/MS confirmation. For example, screen urine samples with M859, then validate positives via MRM transitions (m/z 333→145 for metabolite-d5) .

Q. How do hydrolysis conditions impact the quantification of glucuronidated UR-144 metabolites?

  • Enzyme Selection : β-glucuronidase from E. coli (≥85% efficiency) outperforms H. pomatia for hydrolyzing UR-144 glucuronides. Incubate at 37°C for 2 hr in pH 6.8 buffer .
  • Validation : Spiked recovery experiments show a 30% increase in free metabolite concentration post-hydrolysis. Include deuterated analogs (e.g., metabolite-d5) to correct for hydrolysis variability .

Q. What are the limitations of current reference standards for UR-144 metabolites, and how can they be addressed?

  • Isomer Purity : Commercial standards often contain mixtures of 4- and 5-hydroxypentyl isomers. Use preparative HPLC to isolate individual isomers, confirmed via NMR (e.g., δ 1.6 ppm for 4-hydroxypentyl’s methylene protons) .
  • Stability : Store metabolite-d5 at −20°C in amber vials to prevent deuterium exchange and oxidation. Monitor degradation via LC-UV (λ = 220 nm) every 6 months .

Data Contradictions and Validation

  • Urine vs. Oral Fluid Detection : While urine predominantly contains glucuronidated metabolites (post-hydrolysis), oral fluid retains parent UR-144 and non-conjugated metabolites. Adjust extraction protocols: use SPE for urine (e.g., Oasis HLB) and dilute-and-shoot for oral fluid .
  • Inter-laboratory Variability : Discrepancies in metabolite ratios (4- vs. 5-hydroxypentyl) arise from differing hydrolysis efficiencies. Harmonize protocols using certified reference materials (e.g., Cerilliant®’s deuterated analogs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.